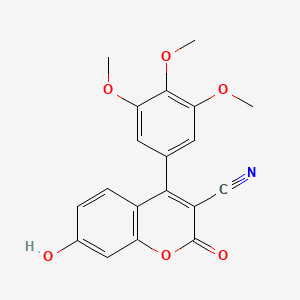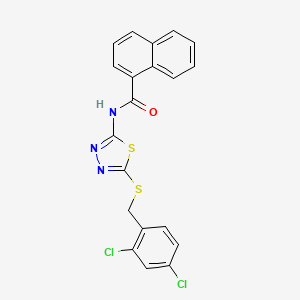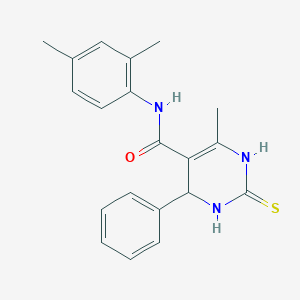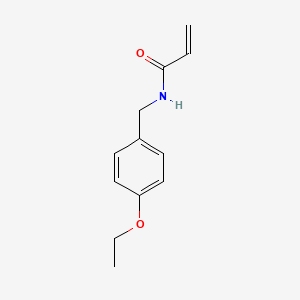
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a hydroxy group, a cyanide group, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE can be achieved through several synthetic routes
-
Condensation Reaction
Reactants: 3,4,5-trimethoxybenzaldehyde, 4-hydroxycoumarin
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux for several hours
-
Cyanation Reaction
Reactant: Intermediate product from the condensation reaction
Reagent: Cyanide source (e.g., sodium cyanide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate (KMnO4)
Conditions: Aqueous medium, room temperature
-
Reduction
Reagent: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, reflux
-
Substitution
Reagent: Electrophile (e.g., bromine)
Conditions: Acetic acid, room temperature
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chromen-2-one core and the trimethoxyphenyl group contributes to its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanide group can participate in nucleophilic reactions. The trimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.
Receptors: Modulation of receptor activity, leading to therapeutic effects.
Signaling Pathways: Interference with signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4-dimethoxyphenyl)-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE stands out due to the presence of the trimethoxyphenyl group, which enhances its biological activity and electronic properties. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C19H15NO6 |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15NO6/c1-23-15-6-10(7-16(24-2)18(15)25-3)17-12-5-4-11(21)8-14(12)26-19(22)13(17)9-20/h4-8,21H,1-3H3 |
InChI-Schlüssel |
GXFRIPBZRDXKOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(E)-2-(dimethylamino)ethenyl]-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14941697.png)


![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)

![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)

